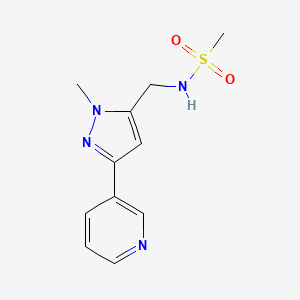

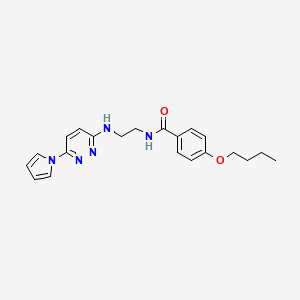

![molecular formula C21H22N4O4S B2625220 2-((4-(benzo[d][1,3]dioxol-5-ylamino)quinazolin-2-yl)thio)-N-(3-methoxypropyl)acetamide CAS No. 2034517-42-3](/img/structure/B2625220.png)

2-((4-(benzo[d][1,3]dioxol-5-ylamino)quinazolin-2-yl)thio)-N-(3-methoxypropyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure of this compound includes a quinazoline ring attached to a benzo[d][1,3]dioxol-5-ylamino group, a thio group, and a N-(3-methoxypropyl)acetamide group. The exact three-dimensional structure and interactions would require further study using tools such as LigPlot-Plus and Pummel .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the retrieved data. It is known that the compound has a molecular weight of 426.49. Further analysis would be required to determine properties such as solubility, melting point, boiling point, and others.

Scientific Research Applications

Peptide Deformylase Inhibitors

A study by Apfel et al. (2001) identified derivatives of quinazolin-2-yl)thio as potent and selective inhibitors of the Fe(II) enzyme Escherichia coli peptide deformylase (PDF). These compounds are structurally unique and show selectivity for PDF over several endoproteases, including matrix metalloproteases.

Antimicrobial Activity

Research by Fahim & Ismael (2019) demonstrated that derivatives of quinazolin-2-yl have notable antimicrobial properties. The study involved reactivity investigation and computational calculations, confirming the efficacy of these compounds against various microbial strains.

Vascular Endothelial Growth Factor Receptor-2 Inhibitors

Wissner et al. (2005) reported that quinazolin-4-ylamino derivatives function as potent covalent-binding, irreversible inhibitors of the kinase domain of vascular endothelial growth factor receptor-2 (VEGFR-2). These findings highlight the compound's potential in cancer therapy by targeting VEGFR-2.

Intramolecular Dehydration of Photocyclization

Wei et al. (2016) synthesized benzoquinazolines through intramolecular dehydration of photocyclization. This process utilized derivatives of quinazolin-2-yl and indicated potential applications in chemical synthesis and material science.

Anti-ulcerogenic and Anti-ulcerative Colitis Activity

Alasmary et al. (2017) investigated novel quinazoline and acetamide derivatives for their anti-ulcerogenic and anti-ulcerative colitis activities. These compounds showed promising results in curative activity against induced ulcers, indicating potential therapeutic applications.

Anticancer and Antimicrobial Agents

Antypenko et al. (2016) explored N-aryl(benzyl,heteryl)-2-(tetrazolo[1,5-c]quinazolin-5-ylthio)acetamides for their potential as anticancer and antimicrobial agents. The study highlighted compounds that showed effectiveness against various cancer cell lines and microbial strains, emphasizing the broad-spectrum efficacy of these derivatives.

Anticonvulsant Activity Evaluation

El Kayal et al. (2022) synthesized benzylsubstituted derivatives of quinazolin-3-yl acetamide for anticonvulsant activity evaluation. This research adds to the growing body of evidence on the potential of quinazolinone derivatives in neurological disorders.

Antimalarial Activity against COVID-19

Fahim & Ismael (2021) investigated the antimalarial activity of sulphonamide derivatives, including quinazolin-2-yl, against COVID-19. The study used computational calculations and molecular docking to demonstrate their potential efficacy.

Future Directions

Quinazoline derivatives, including this compound, have shown a wide range of biological activities, making them a promising area for future research . Further studies could focus on the synthesis of new derivatives, the exploration of their biological activities, and the investigation of their mechanisms of action. Additionally, research could also focus on improving the physical and chemical properties of these compounds to enhance their potential as therapeutic agents.

properties

IUPAC Name |

2-[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]sulfanyl-N-(3-methoxypropyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O4S/c1-27-10-4-9-22-19(26)12-30-21-24-16-6-3-2-5-15(16)20(25-21)23-14-7-8-17-18(11-14)29-13-28-17/h2-3,5-8,11H,4,9-10,12-13H2,1H3,(H,22,26)(H,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNZPDYJTJBRSMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC(=O)CSC1=NC2=CC=CC=C2C(=N1)NC3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

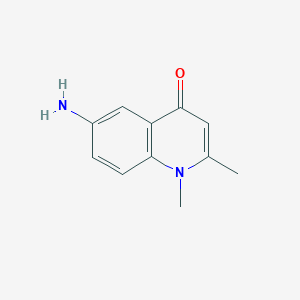

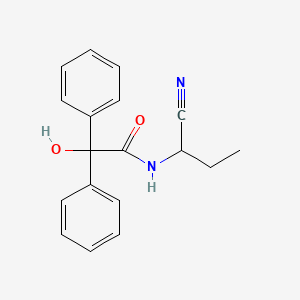

![2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2625138.png)

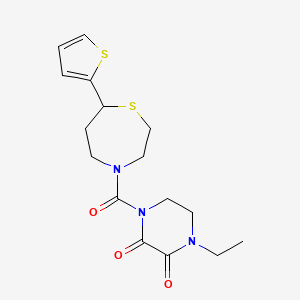

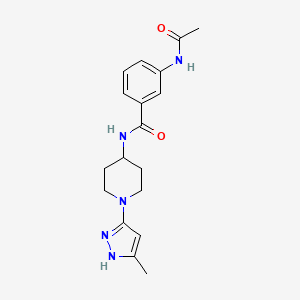

![3-cyclohexyl-N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)propanamide](/img/structure/B2625143.png)

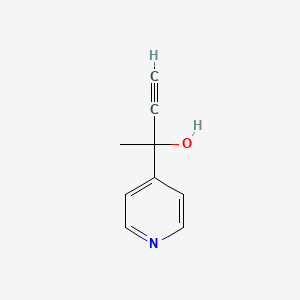

![3-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2625146.png)

![6-Benzyl-2-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2625147.png)

![4-[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxybutanoic acid](/img/structure/B2625151.png)

![2-Amino-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2625156.png)

![[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol](/img/structure/B2625157.png)